molecular formula C25H23NO3 B14702169 Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-(diethylamino)-7'-methyl- CAS No. 25289-00-3

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-(diethylamino)-7'-methyl-

Cat. No.: B14702169
CAS No.: 25289-00-3
M. Wt: 385.5 g/mol
InChI Key: UHBOSXNNFXBPBO-UHFFFAOYSA-N
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Description

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by a spiro linkage between isobenzofuran and xanthene moieties, with additional functional groups that enhance its chemical reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

The compound is utilized in biological research for its fluorescent properties. It serves as a fluorescent probe in various assays, enabling the detection and quantification of biological molecules.

Medicine

In medicine, the compound’s fluorescent properties are harnessed for diagnostic purposes. It is used in imaging techniques to visualize cellular and molecular processes, aiding in the diagnosis and study of diseases.

Industry

Industrially, the compound finds applications in the development of sensors and diagnostic tools. Its ability to produce light upon reacting with specific enzymes makes it valuable in environmental monitoring and food safety testing.

Mechanism of Action

The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- involves its interaction with specific molecular targets. In biological systems, the compound’s fluorescent properties are activated upon binding to target molecules, allowing for their detection and visualization. The pathways involved include the activation of fluorescent signals upon enzymatic reactions, which can be detected using specialized equipment.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[isobenzofuran-1(3H),10’(9’H)-[9]silaanthracene]-6-carboxylic acid, 2’,7’-bis(dimethylamino)-9’,9’-dimethyl-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
  • 6’-(Diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl b-D-galactopyranoside

Uniqueness

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- stands out due to its specific functional groups that enhance its fluorescent properties. Compared to similar compounds, it offers higher sensitivity and specificity in detecting biological molecules, making it a preferred choice in various scientific applications.

Properties

CAS No.

25289-00-3

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

6'-(diethylamino)-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C25H23NO3/c1-4-26(5-2)17-11-12-20-23(15-17)28-22-13-10-16(3)14-21(22)25(20)19-9-7-6-8-18(19)24(27)29-25/h6-15H,4-5H2,1-3H3

InChI Key

UHBOSXNNFXBPBO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)C

Origin of Product

United States

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